Methyl 3,4-dichloro-5-nitrobenzoate
Description
Methyl 3,4-dichloro-5-nitrobenzoate is a halogenated aromatic ester featuring a nitro group at position 5 and chlorine atoms at positions 3 and 4 on the benzene ring. This compound is structurally distinct due to its electron-withdrawing substituents, which influence its physicochemical properties and reactivity. Notably, it is listed as a discontinued product in commercial catalogs (CymitQuimica, 2025), with conflicting CAS numbers reported: 1087784-69-7 and 63105-53-3 . This discrepancy may reflect errors in sourcing or regional nomenclature variations. The compound likely serves as a synthetic intermediate in pharmaceuticals or agrochemicals, though its discontinued status limits current applications.
Properties
IUPAC Name |
methyl 3,4-dichloro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIKDBWLWFGQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069670 | |
| Record name | Benzoic acid, 3,4-dichloro-5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63105-53-3 | |
| Record name | Methyl 3,4-dichloro-5-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63105-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-dichloro-5-nitrobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063105533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,4-dichloro-5-nitro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,4-dichloro-5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4-dichloro-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dichloro-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration and chlorination of methyl benzoate. The typical synthetic route includes:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dichloro-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoates: From nucleophilic substitution reactions.
Benzoic Acid Derivatives: From ester hydrolysis.
Scientific Research Applications
Methyl 3,4-dichloro-5-nitrobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: As a precursor for the synthesis of potential drug candidates.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3,4-dichloro-5-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The chlorine atoms also contribute to the compound’s reactivity by providing sites for substitution reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzoate Esters
The compound is compared below with structurally related esters:
Key Structural Differences:
Methyl 4-nitrobenzoate: Contains a single nitro group at position 2. Synthesized via acid-catalyzed esterification of 4-nitrobenzoic acid with methanol .
Methyl 3,4-dichloro-5-nitrobenzoate : Combines electron-withdrawing chloro and nitro groups, enhancing electrophilic deactivation and thermal stability.
Reactivity Implications:
- The nitro group in all three compounds reduces electron density at the carbonyl carbon, slowing hydrolysis.
- Chlorine atoms in the target compound further deactivate the ring, making it less reactive toward electrophilic substitution compared to methyl 4-nitrobenzoate.
Methyl 4-nitrobenzoate:
- Synthesized by refluxing 4-nitrobenzoic acid with methanol and H₂SO₄, followed by purification via dichloromethane extraction and recrystallization .
- Typical yield: ~80–90% under optimized conditions.
This compound:
- Synthesis details are unspecified in the evidence, but analogous methods likely involve nitration and chlorination of methyl benzoate precursors.
- The electron-withdrawing groups may necessitate harsh reaction conditions or specialized catalysts.
Reactivity Trends:
- Hydrolysis Resistance : Target compound > methyl 4-nitrobenzoate due to additional chloro groups.
- Nucleophilic Substitution: Methyl 3-bromo-4-morpholinobenzoate > target compound (bromine is a better leaving group than chlorine) .
Commercial Availability and Discontinuation Notes
Both this compound and methyl 3-bromo-4-morpholinobenzoate are listed as discontinued by CymitQuimica . Potential reasons include:
- Regulatory challenges : Halogenated aromatics face restrictions due to environmental and toxicity concerns.
- Synthetic complexity : Multi-step synthesis with halogenation and nitration could increase costs.
Data Tables and Comparative Analysis
Biological Activity
Methyl 3,4-dichloro-5-nitrobenzoate (CAS Number: 63105-53-3) is an aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 250.04 g/mol
- Density : 1.533 g/cm³
- Boiling Point : 342.3°C
- Flash Point : 160.8°C
These properties indicate that this compound is a stable compound under standard conditions, which is crucial for its handling in laboratory settings.
Synthesis
The synthesis of this compound typically involves the nitration of its corresponding benzoic acid derivative. The general synthetic route includes:
- Chlorination : Introduction of chlorine atoms at the 3 and 4 positions of benzoic acid.
- Nitration : Application of a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 5 position.
- Esterification : Reaction with methanol to form the methyl ester.
This synthetic pathway not only yields this compound but also opens avenues for further chemical modifications.
The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates are capable of interacting with various cellular components, potentially leading to:
- Antibacterial Effects : The compound has been investigated for its ability to inhibit bacterial growth through interference with DNA replication processes.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimal inhibitory concentrations (MICs) ranged from 0.125 to 1 μg/mL depending on the strain tested .
- Cytotoxicity Assays :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | CHClNO | 0.125 - 1 μg/mL | 10 - 30 μM |
| Methyl 2,5-dichloro-3-nitrobenzoate | CHClNO | Not specified | Not specified |
| Methyl 3-chloro-4-nitrobenzoate | CHClNO | Not specified | Not specified |
This table illustrates the comparative antimicrobial and cytotoxic activities of this compound against similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
